molecular formula C7H14N2 B159061 1-Methyloctahydropyrrolo[3,4-B]pyrrole CAS No. 128740-09-0

1-Methyloctahydropyrrolo[3,4-B]pyrrole

Cat. No.: B159061
CAS No.: 128740-09-0
M. Wt: 126.2 g/mol
InChI Key: PFZIWBWEHFZIMT-UHFFFAOYSA-N
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Description

1-Methyloctahydropyrrolo[3,4-B]pyrrole is a saturated bicyclic amine scaffold offered for early-stage research and development. This compound features a bridged structure containing two nitrogen atoms, which is of significant interest in medicinal chemistry for constructing novel pharmacologically active molecules . The octahydropyrrolopyrrole core represents a key structural motif in the exploration of new chemical entities. While specific biological data for this exact compound may be limited, structurally related pyrrolopyrrole and pyrrolopyridine scaffolds are extensively investigated across multiple therapeutic areas . These scaffolds are frequently utilized as key intermediates in the synthesis of potential kinase inhibitors, antimicrobial agents, and compounds for metabolic disease research . Researchers value this scaffold for its potential to contribute to programs aimed at discovering new treatments for conditions such as cancer, diabetes, and bacterial infections . The saturated nature of the ring system provides a three-dimensional architecture that can be advantageous in drug discovery for improving target selectivity and physicochemical properties. This product is intended for research purposes by qualified laboratory personnel, providing a versatile building block for the synthesis and exploration of novel compounds with potential biological activity.

Properties

IUPAC Name

1-methyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9-3-2-6-4-8-5-7(6)9/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZIWBWEHFZIMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90567793
Record name 1-Methyloctahydropyrrolo[3,4-b]pyrrole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128740-09-0, 877212-98-1
Record name 1-Methyloctahydropyrrolo[3,4-b]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(3aR,6aR)-1-methyl-octahydropyrrolo[2,3-c]pyrrole
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyloctahydropyrrolo[3,4-B]pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylpyrrole with a suitable cyclizing agent, such as a strong acid or base, to form the desired bicyclic structure. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs catalytic processes to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyloctahydropyrrolo[3,4-B]pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with increased hydrogen content.

    Substitution: Substituted derivatives with various functional groups attached to the nitrogen atoms.

Scientific Research Applications

Chemical Properties and Structure

1-Methyloctahydropyrrolo[3,4-B]pyrrole belongs to a class of compounds known as octahydropyrrolo derivatives. Its structure allows for interaction with various biological targets, particularly histamine receptors, which are crucial in neurotransmission and various neurological disorders. The compound's formula is represented as follows:

C12H19N\text{C}_{12}\text{H}_{19}\text{N}

Histamine Receptor Modulation

The most notable application of this compound is its role as a ligand for the histamine-3 (H3) receptor. This receptor is involved in the modulation of neurotransmitter release in the central nervous system (CNS). Compounds that target H3 receptors can potentially treat a variety of conditions:

  • Neurological Disorders : Including Alzheimer's disease, schizophrenia, and cognitive dysfunction.
  • Psychiatric Disorders : Such as bipolar disorder and attention-deficit hyperactivity disorder (ADHD).
  • Metabolic Disorders : Including obesity and metabolic syndrome.

The ability of this compound to modulate H3 receptor activity suggests it may be beneficial in treating conditions characterized by dysregulation of neurotransmitter systems .

Case Studies

  • Alzheimer’s Disease : Research indicates that H3 receptor antagonists can enhance cognitive function and memory retention in models of Alzheimer's disease. A study demonstrated that administration of H3 antagonists led to improved performance in memory tasks .
  • Schizophrenia : In clinical trials, compounds similar to this compound have shown promise in alleviating cognitive deficits associated with schizophrenia by modulating dopaminergic and serotonergic systems .

In Vitro and In Vivo Studies

Pharmacological studies have highlighted the selectivity and efficacy of this compound in inhibiting H3 receptor activity. In vitro assays demonstrate its ability to bind selectively to H3 receptors compared to other histamine receptor subtypes .

Study Type Findings
In VitroHigh selectivity for H3 receptors; effective inhibition of neurotransmitter release.
In VivoImproved cognitive function in animal models; potential reduction in symptoms of ADHD.

Potential as a Diagnostic Tool

Beyond therapeutic applications, this compound can also be utilized in medical imaging. Radiolabeled forms of this compound may be employed in positron emission tomography (PET) to visualize H3 receptor distribution in the CNS . This application could enhance diagnostic capabilities for neurological disorders.

Mechanism of Action

The mechanism of action of 1-Methyloctahydropyrrolo[3,4-B]pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the substituents attached to the core structure.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their molecular properties, and synthesis routes:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Synthesis Method(s)
1-Methyloctahydropyrrolo[3,4-b]pyrrole 128740-09-0 C₈H₁₆N₂ 140.226 185.4 0.948 Domino reaction of bromomaleimides
1-Benzyloctahydropyrrolo[3,4-b]pyrrole N/A C₁₃H₁₈N₂ 202.30 ~240 (predicted) ~1.02 (predicted) Alkylation/condensation of parent compound
1-(2-Cyclopropylethyl)octahydropyrrolo[3,4-b]pyrrole 2169073-26-9 C₁₁H₂₀N₂ 180.29 244.0 (predicted) 1.019 (predicted) Substitution/alkylation
2-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride 1187927-43-0 C₈H₁₆N₂·2HCl 213.14 N/A N/A Paal–Knorr cyclization
(3aS,6aS)-1-Methyloctahydropyrrolo[3,4-b]pyrrole dihydrochloride 1417789-50-4 C₇H₁₆Cl₂N₂ 199.121 N/A N/A Salt formation via HCl treatment

Key Observations:

  • Substituent Effects : The benzyl and cyclopropylethyl derivatives exhibit higher molecular weights and predicted boiling points due to increased steric bulk and hydrophobicity .
  • Ring Junction Variations: The 3,4-b vs.
  • Salt Forms : Dihydrochloride derivatives (e.g., CAS 1417789-50-4) enhance water solubility, critical for pharmaceutical formulations .

Limitations and Challenges

  • Stereoselectivity: Achieving enantiopure forms (e.g., (3aR,6aR) vs.

Biological Activity

1-Methyloctahydropyrrolo[3,4-B]pyrrole is a bicyclic organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound is characterized by its saturated octahydro framework fused with a pyrrole ring, contributing to its diverse biological activities. The molecular formula of this compound is C7H14N2C_7H_{14}N_2, with a molecular weight of 126.20 g/mol.

The biological activity of this compound primarily arises from its interactions with specific molecular targets within biological systems. These interactions often involve binding to enzymes or receptors, which modulate their activity and lead to various therapeutic effects. Notably, the compound has been investigated for its potential as a histamine H3 receptor antagonist , which is crucial in treating conditions related to histamine signaling, such as allergies and neurological disorders .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .
  • Anticancer Effects : The compound has demonstrated the ability to inhibit certain enzymes involved in cancer cell proliferation, suggesting potential applications in cancer therapy .
  • Neurological Applications : Its role as a histamine H3 receptor antagonist positions it as a potential treatment for various neurological disorders, including motion sickness and vestibular disorders .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
Octahydropyrrolo[3,4-b]pyrroleSimilar bicyclic structure without methyl groupExhibits different biological activity
Hexahydropyrrolo[3,4-b]pyrroleLess saturated; fewer hydrogen atomsMay show different reactivity patterns
Tetrahydropyrrolo[3,4-b]pyrroleMore saturated; smaller ring sizePotentially different pharmacological profiles
5-Methyl-2-pyrrolidinoneContains a lactam structureDifferent solubility and stability characteristics

The unique combination of saturation and nitrogen-containing rings in this compound contributes significantly to its distinctive reactivity and biological properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Activity Study : A recent study evaluated the antimicrobial efficacy of various derivatives of pyrrolopyrazine compounds, including this compound. Results indicated that modifications in the substituents significantly impacted antibacterial potency against several strains of bacteria and fungi .
  • Histamine Receptor Antagonism : Research focusing on histamine H3 receptor antagonists highlighted that specific structural features within the this compound scaffold are crucial for its interaction with the receptor. Modifications in substituents led to varying binding affinities and overall antagonist potency .

Q & A

Q. What safety protocols are critical when handling this compound in lab settings?

  • Guidelines : Use fume hoods for reactions involving volatile bases (e.g., LDA). Store the compound in airtight containers under nitrogen to prevent oxidation. Emergency protocols for spills include neutralization with dilute acetic acid and disposal via licensed hazardous waste services .

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